5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the continuous flow synthesis method mentioned above is a promising approach for large-scale production due to its efficiency and the ability to avoid intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Benzothiazole-6-carboxylic acid: Used in the synthesis of compounds with potential antimicrobial activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is unique due to its specific structure, which combines the properties of both imidazole and thiazole rings. This structural combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
1557475-82-7 |
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Molecular Formula |
C6H3ClN2O2S |
Molecular Weight |
202.62 g/mol |
IUPAC Name |
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O2S/c7-4-3(5(10)11)8-6-9(4)1-2-12-6/h1-2H,(H,10,11) |
InChI Key |
CVBJZSGXEFKQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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